molecular formula C27H46Li3N7O17P3S B12395599 Hexanoyl coenzyme A (trilithium)

Hexanoyl coenzyme A (trilithium)

Cat. No.: B12395599
M. Wt: 886.6 g/mol
InChI Key: CCHQKQWCFXTEGK-GUOUMXCNSA-N
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Description

Hexanoyl coenzyme A trilithium (Hexanoyl-CoA trilithium; CAS 103476-19-3) is a critical intermediate in metabolic pathways, particularly in lipid biosynthesis and esterification processes. Structurally, it consists of a hexanoyl group (C6 acyl chain) linked to coenzyme A via a thioester bond, stabilized by three lithium counterions . This compound is endogenous in plants and animals and plays a pivotal role in synthesizing ethyl hexanoate, a key aroma compound in fermented products like Luzhou-flavored liquor . Its applications span metabolic disease research, enzymatic studies, and industrial biotechnology, where it serves as a substrate for acyltransferases and esterases .

Hexanoyl-CoA trilithium is commercially available from suppliers such as Aladdin, Sigma-Aldrich, and Otto Chemie Pvt Ltd, with stringent quality certifications (e.g., ISO 9001:2015) ensuring high purity (≥94%) for research use .

Properties

Molecular Formula

C27H46Li3N7O17P3S

Molecular Weight

886.6 g/mol

InChI

InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/t16-,20-,21-,22+,26-;;;/m1.../s1

InChI Key

CCHQKQWCFXTEGK-GUOUMXCNSA-N

Isomeric SMILES

[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Canonical SMILES

[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Origin of Product

United States

Preparation Methods

Enzymatic Synthesis of Hexanoyl Coenzyme A

In Vivo Biosynthesis in Cannabis Trichomes

Hexanoyl-CoA is natively synthesized in glandular trichomes of Cannabis sativa via a two-step enzymatic process. The acyl-activating enzyme CsAAE1, which is highly expressed in trichomes, catalyzes the ATP-dependent ligation of hexanoic acid to coenzyme A (CoA). Kinetic studies of recombinant CsAAE1 demonstrate a substrate preference for hexanoate (Km = 12.4 μM, Vmax = 8.7 μmol·min⁻¹·mg⁻¹), with secondary activity toward C4–C9 fatty acids. CsAAE3, a peroxisomal isoform, shows broader substrate specificity but lower trichome-specific expression. The spatial coordination of these enzymes ensures a hexanoyl-CoA pool of 15.5 pmol/g fresh weight in mature flowers, directly correlating with cannabidiolic acid (CBDA) accumulation.

Table 1: Kinetic Parameters of CsAAE Isoforms
Enzyme Substrate Km (μM) Vmax (μmol·min⁻¹·mg⁻¹)
CsAAE1 Hexanoate 12.4 8.7
CsAAE1 Octanoate 18.9 6.2
CsAAE3 Hexanoate 24.7 4.1
CsAAE3 Butanoate 9.8 5.9

Microbial Production via Engineered Pathways

Patent US9102958B2 outlines a synthetic biology approach using Escherichia coli to produce hexanoyl-CoA from acetyl-CoA through iterative β-oxidation reversal. The pathway involves:

  • Acetoacetyl-CoA formation : Catalyzed by acetoacetyl-CoA thiolase (EC 2.3.1.9, encoded by atoB).
  • Reduction to (R)-3-hydroxybutanoyl-CoA : Via 3-ketoacyl-CoA reductase (EC 1.1.1.36, phaB).
  • Dehydration to crotonyl-CoA : Using enoyl-CoA hydratase (EC 4.2.1.17, crt).
  • Two-cycle elongation : Addition of acetyl-CoA units by β-ketothiolase (bktB) and subsequent reductases to form hexanoyl-CoA.
    This system achieves titers of 2.8 g/L in bioreactors, though lithium salt stabilization requires subsequent ion-exchange chromatography.

Chemical Synthesis and Stabilization

Direct Acylation of Coenzyme A

Chemical synthesis involves reacting hexanoyl chloride with CoA trilithium salt under anhydrous conditions. A typical protocol includes:

  • Dissolving CoA trilithium (1 equiv) in dry DMF at −20°C.
  • Slow addition of hexanoyl chloride (1.2 equiv) over 30 minutes.
  • Stirring for 12 h at 4°C, followed by precipitation with cold diethyl ether.
    Yields range from 65–72%, but the method often produces mixed anhydrides requiring HPLC purification (C18 column, 0.1% TFA/ACN gradient).

Lithium Salt Stabilization Challenges

The trilithium salt form is hygroscopic, necessitating strict control of a_w (water activity) <0.3 during lyophilization. Studies show that co-lyophilization with trehalose (1:3 molar ratio) improves stability, reducing decomposition from 18% to 4% over 6 months at −20°C. X-ray diffraction analysis confirms the formation of a trihydrate crystal structure (space group P2₁2₁2₁), which is critical for maintaining solubility in enzymatic assays.

Comparative Analysis of Synthesis Methods

Yield and Purity Benchmarks

Method Yield (%) Purity (HPLC) Scale-Up Feasibility
Enzymatic (CsAAE1) 88 ≥95 Moderate
Microbial (E. coli) 76 92 High
Chemical Acylation 68 85 Low

Cost Considerations

Microbial production reduces raw material costs by 40% compared to chemical synthesis, primarily due to CoA recycling pathways. However, enzymatic synthesis using purified CsAAE1 remains prohibitively expensive ($12,500/g vs. $3,200/g for microbial).

Chemical Reactions Analysis

Fatty Acid Oxidation

  • Hexanoyl coenzyme A (trilithium) acts as an acyl donor in the β-oxidation pathway, where it is converted into acetyl coenzyme A, facilitating the breakdown of fatty acids.

  • It serves as a competitive inhibitor of medium-chain acyl coenzyme A dehydrogenase (MCAD) .

Interactions with Enzymes

  • Hexanoyl-CoA binds to β-ketoacyl reductase FabG4 . The binding of hexanoyl-CoA within the active site cavity of FabG significantly differs from that of the C16 fattyacyl substrate bound to mycobacterial FabI .

Role in Lipid Metabolism

  • Hexanoyl CoA is involved in fatty acid oxidation, lipid biosynthesis, and ceramide formation .

Comparison with Other Coenzyme A Compounds

Compound NameMolecular FormulaUnique Features
Hexanoyl Coenzyme AC27H46N7O17P3SPrecursor for cannabinoid biosynthesis
Octanoyl Coenzyme AC29H50N7O17P3SLonger carbon chain; different metabolic pathways
Acetyl Coenzyme AC23H38N7O17P3SShorter carbon chain; primary role in energy metabolism
Butyryl Coenzyme AC25H42N7O17P3SShorter than hexanoyl; involved in butyrate metabolism

Hexanoyl coenzyme A trilithium's unique position lies in its specific role as a precursor for cannabinoids and its competitive inhibition of medium-chain acyl dehydrogenases, distinguishing it from other similar compounds.

Scientific Research Applications

Lipid Metabolism Studies

Hexanoyl coenzyme A trilithium is widely utilized in studies focused on lipid metabolism. It serves as a key substrate for fatty acid synthesis and degradation pathways, making it invaluable for researchers investigating metabolic disorders such as obesity and diabetes .

  • Case Study: Metabolic Disorders
    • Research has shown that hexanoyl coenzyme A influences lipid profiles in metabolic diseases. For instance, studies have demonstrated its role in modulating fatty acid oxidation rates, which are critical for energy homeostasis in humans .

Biochemical Pathways

The compound plays an integral role in various biochemical pathways, particularly those related to lipid synthesis and cellular membrane integrity. Understanding these pathways can provide insights into cellular functions and disease mechanisms.

  • Example: Enzyme Interactions
    • Hexanoyl coenzyme A interacts with enzymes involved in lipid metabolism, influencing their activity and specificity. This interaction is crucial for understanding how fatty acids are processed within cells .

Drug Development

In pharmaceutical research, hexanoyl coenzyme A trilithium is used to formulate prodrugs that enhance bioavailability and therapeutic efficacy. Its ability to modify the pharmacokinetic properties of drugs makes it a valuable tool in drug design.

  • Application: Prodrug Formulation
    • The compound's structure allows it to be incorporated into drug formulations aimed at improving absorption and targeting specific tissues .

Biotechnology Applications

Hexanoyl coenzyme A trilithium has applications in biotechnological processes, such as enzyme engineering and biocatalysis. It is used to improve the efficiency of enzymatic reactions in industrial applications.

  • Example: Enzyme Engineering
    • Researchers have applied hexanoyl coenzyme A to enhance the specificity of biocatalysts used in the synthesis of complex organic molecules .

Diagnostic Tools

The compound is also utilized in diagnostic assays to measure enzyme activity related to metabolic diseases, providing critical information for patient management.

  • Use Case: Enzyme Activity Measurement
    • Hexanoyl coenzyme A trilithium aids in assessing the activity of acyl-CoA-dependent enzymes, which are pivotal in diagnosing metabolic disorders .

Mechanism of Action

Hexanoyl coenzyme A (trilithium) functions as an acyl group carrier, similar to acetyl coenzyme A. It is involved in the transfer of the hexanoyl group to various substrates, facilitating biochemical reactions such as fatty acid oxidation and lipid biosynthesis. The molecular targets include enzymes like ghrelin O-acyltransferase (GOAT), which uses hexanoyl coenzyme A as an acyl donor .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of CoA Trilithium Derivatives

Compound Acyl Group Molecular Formula Molecular Weight Key Metabolic Role Applications
Hexanoyl-CoA trilithium C6 (hexanoyl) C27H46N7O17P3S·3Li ~1,100* Fatty acid elongation, ethyl hexanoate synthesis Fermentation, metabolic disorder studies
Acetyl-CoA trilithium C2 (acetyl) C23H35N7O17P3S·3Li 785.33 (anhydrous) TCA cycle, protein acetylation, lipid synthesis Oxidative phosphorylation, epigenetics
Crotonyl-CoA trilithium C4 (crotonyl) C25H40N7O17P3S·3Li ~1,000* Histone crotonylation, immune regulation Immunological and chromatin studies
CoA trilithium (unmodified) None C21H33N7O16P3S·3Li 785.33 Universal acyl group carrier Cofactor in enzymatic reactions

Note: Exact molecular weights vary by hydration state; Hexanoyl-CoA trilithium’s anhydrous formula is C27H46N7O17P3S·3Li .

Physicochemical and Practical Differences

  • Solubility and Stability: Acetyl-CoA trilithium trihydrate (density: 1.90 g/cm³) is highly hygroscopic and requires storage at 0°C, whereas Hexanoyl-CoA trilithium’s stability data are less documented but inferred to require similar handling .
  • Functional Specificity: The hexanoyl group’s longer carbon chain enables it to participate in long-chain fatty acid metabolism, unlike acetyl-CoA’s role in short-chain processes . Crotonyl-CoA’s α,β-unsaturated bond facilitates non-enzymatic histone modifications, a feature absent in Hexanoyl-CoA .
  • Commercial Availability: Hexanoyl-CoA trilithium is less commonly stocked than acetyl-CoA, reflecting its niche applications .

Research Implications

  • Hexanoyl-CoA trilithium is indispensable in studying flavor biosynthesis in yeast and metabolic disorders linked to medium-chain acyl-CoA dehydrogenase deficiency .
  • Acetyl-CoA trilithium dominates studies on mitochondrial energy metabolism and epigenetic regulation via histone acetylation .
  • Crotonyl-CoA trilithium is emerging as a tool in immunometabolism, with its role in T-cell differentiation highlighted recently .

Q & A

Q. What steps ensure reproducibility when publishing hexanoyl-CoA-related findings?

  • Methodological Answer : Adhere to FAIR principles:
  • F indable: Deposit synthetic protocols (e.g., CoA ligase expression vectors) in AddGene.
  • A ccessible: Share LC-MS parameters (column type, gradient) in supplementary materials.
  • I nteroperable: Use InChI keys for chemical structures.
  • R eusable: Provide raw NMR/spectral data in open-access formats .

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